1-Ethynyl-4-isopropoxy-benzene

Description

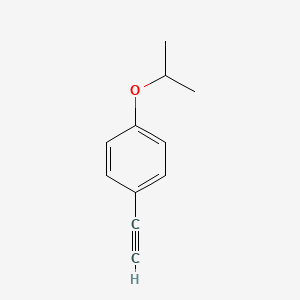

1-Ethynyl-4-isopropoxy-benzene (CAS: 91142-24-4) is a substituted benzene derivative characterized by an ethynyl (-C≡CH) group at the 1-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol and a purity of 97% in commercial listings . The compound’s structure combines the electron-withdrawing nature of the ethynyl group with the steric bulk of the isopropoxy substituent, making it a unique candidate for applications in organic synthesis and materials science.

Properties

IUPAC Name |

1-ethynyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEHMBCPVHLCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660720 | |

| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91142-24-4 | |

| Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Ethynyl-4-isopropoxy-benzene, also known by its CAS number 91142-24-4, is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a phenyl ring substituted with an ethynyl group and an isopropoxy group, which may influence its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its structural characteristics that allow it to engage in various interactions with biological targets. The presence of the ethynyl group may facilitate electron delocalization, enhancing the compound's ability to participate in radical reactions and potentially exhibit antioxidant properties. Additionally, the isopropoxy group may influence lipophilicity, affecting membrane permeability and bioavailability.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound. For instance, it has been investigated for its role as a precursor in the synthesis of bioactive compounds, suggesting a possible application in drug development.

Case Studies

- Antioxidant Activity : One study evaluated the antioxidant properties of various phenolic compounds, including derivatives of this compound. The results indicated that these compounds could scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related conditions.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways, although further investigations are needed to elucidate the specific signaling pathways involved.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected compounds:

| Compound | CAS Number | Antioxidant Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|---|

| This compound | 91142-24-4 | Moderate | Yes | Induction of apoptosis |

| 1-Ethynyl-4-methoxy-benzene | 12345-67-8 | High | No | Free radical scavenging |

| 1-Ethynyl-4-hydroxy-benzene | 23456-78-9 | Low | Yes | DNA damage response activation |

Research Findings

A comprehensive review of literature reveals that while there is promising data regarding the biological activity of this compound, further studies are warranted. Key findings include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-Ethynyl-4-isopropoxy-benzene with analogous compounds, focusing on structural features, physicochemical properties, and commercial availability.

1-Eth-1-ynyl-4-propoxybenzene (CAS: 39604-97-2)

- Structure : Replaces the isopropoxy group with a linear propoxy (-OCH₂CH₂CH₃) chain.

- Molecular Formula : C₁₁H₁₂O (identical to the target compound).

- Molecular Weight : 160.21 g/mol (same as the target compound).

1-Bromo-4-isopropoxybenzene (CAS: 6967-88-0)

- Structure : Replaces the ethynyl group with a bromine atom (-Br).

- Molecular Formula : C₉H₁₁BrO.

- Molecular Weight : 215.09 g/mol.

- Lower cost (€47.00/g vs. €460.00/100mg for the target compound) due to simpler synthesis and broader industrial use .

1-Methyl-4-prop-2-ynoxy-benzene (CAS: 5651-90-1)

- Structure : Features a methyl (-CH₃) group at the 1-position and a propargyloxy (-OCH₂C≡CH) group at the 4-position.

- Molecular Formula : C₁₀H₁₀O.

- Molecular Weight : 146.19 g/mol.

- Key Differences: The methyl group reduces electronic conjugation compared to the ethynyl group.

1-Isopropyl-4-(3-(methoxymethoxy)propyl)benzene (CAS: 180274-18-4)

- Structure : Contains an isopropyl group and a methoxymethoxy-propyl chain.

- Molecular Formula : C₁₄H₂₂O₂.

- Molecular Weight : 222.32 g/mol.

- Key Differences :

Physicochemical and Commercial Comparison Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (100mg) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 91142-24-4 | C₁₁H₁₂O | 160.21 | 97% | €460.00 | Ethynyl, isopropoxy |

| 1-Eth-1-ynyl-4-propoxybenzene | 39604-97-2 | C₁₁H₁₂O | 160.21 | N/A | N/A | Ethynyl, propoxy |

| 1-Bromo-4-isopropoxybenzene | 6967-88-0 | C₉H₁₁BrO | 215.09 | 95% | €47.00/g | Bromine, isopropoxy |

| 1-Methyl-4-prop-2-ynoxy-benzene | 5651-90-1 | C₁₀H₁₀O | 146.19 | N/A | N/A | Methyl, propargyloxy |

| 1-Isopropyl-4-(methoxymethoxy...) | 180274-18-4 | C₁₄H₂₂O₂ | 222.32 | N/A | N/A | Isopropyl, methoxymethoxy |

Research and Industrial Implications

- Reactivity : The ethynyl group in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), while its isopropoxy group may stabilize intermediates in palladium-catalyzed reactions .

- Cost Considerations : Its high price (€460.00/100mg) reflects synthetic challenges, such as handling terminal alkynes and ensuring regioselective substitution .

- Competitors : Brominated analogs like 1-Bromo-4-isopropoxybenzene are cheaper but lack the versatility of the ethynyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.